molecular formula C13H11BrN2O B7477946 3-bromo-N-(pyridin-2-ylmethyl)benzamide

3-bromo-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B7477946
M. Wt: 291.14 g/mol
InChI Key: WWAICHREYZHSHD-UHFFFAOYSA-N
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Description

3-Bromo-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and a pyridin-2-ylmethyl group attached to the amide nitrogen. This structure combines aromatic and heterocyclic moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science. For example, related brominated benzamides have been synthesized with yields exceeding 80% (e.g., compound 5g in ) and evaluated for biological activities such as kinase inhibition .

Properties

IUPAC Name

3-bromo-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAICHREYZHSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-aminopyridine. The reaction is carried out under standard condensation conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:

3-bromobenzoyl chloride+2-aminopyridineThis compound+HCl\text{3-bromobenzoyl chloride} + \text{2-aminopyridine} \rightarrow \text{this compound} + \text{HCl} 3-bromobenzoyl chloride+2-aminopyridine→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: The pyridin-2-ylmethyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an N-arylamide derivative.

Scientific Research Applications

3-bromo-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving amide bonds or pyridine-containing molecules.

Mechanism of Action

The mechanism by which 3-bromo-N-(pyridin-2-ylmethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can facilitate binding to specific sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) (): Bromine at the 4-position and fluorine at the 3-position introduce distinct electronic effects compared to 3-bromo-N-(pyridin-2-ylmethyl)benzamide. The pyridine ring substitution (6-methyl) may also influence solubility . Yield: 81% (similar to compound 5g in ).
  • 3-Bromo-N-(pyridin-2-yl)benzamide (14) ():

    • Lacks the methylene bridge between the pyridine and amide groups, reducing conformational flexibility. This structural simplification may lower molecular weight (310 vs. ~417 for 5g ) and alter pharmacokinetic properties .
    • Yield : 73%, suggesting slightly lower efficiency in synthesis compared to methylene-containing analogs.

Heterocyclic Modifications

  • Such modifications are critical in antimycobacterial agents, highlighting the role of heterocycles in bioactivity .
  • 3-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide ():

    • The pyrrolidine substituent introduces basicity and 3D conformational diversity, which could enhance interactions with charged biological targets (e.g., enzymes or receptors) .

Key Physical Properties

Compound Name Molecular Formula Molecular Weight Yield Key Features Reference
3-Bromo-N-(pyridin-2-yl)benzamide C₁₂H₉BrN₂O 310.12 73% No methylene bridge
N-Benzoyl-2-bromo-N-(pyridin-2-ylmethyl)benzamide (5g) C₂₀H₁₅BrN₂O₂Na 417.02 81% Benzoyl group enhances lipophilicity
3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d) C₂₅H₂₃BrN₃O₂ 487.37 78% Quinazolinone core for kinase targeting

Kinase Inhibition

  • Compared to this compound, it has higher rotatable bonds (5 vs. 3–4), affecting binding entropy .
  • Sulfamoyl Benzamides (): These derivatives act as glucokinase activators via H-bond interactions with Arg63. The absence of a sulfamoyl group in the target compound may limit similar activity .

Neuroleptic Potential

  • Benzamide derivatives like amisulpride and tiapride () share structural motifs with the target compound, suggesting possible neuroleptic effects. However, bromine substitution may alter blood-brain barrier penetration .

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